N-ethyl-3-methyl-6-nitroquinolin-2-amine
Description
N-Ethyl-3-methyl-6-nitroquinolin-2-amine is a quinoline derivative featuring a nitro group at position 6, a methyl group at position 3, and an ethyl-substituted amine at position 2. The nitro group enhances electron-deficient properties, influencing reactivity and intermolecular interactions, while the ethyl and methyl substituents modulate lipophilicity and steric effects .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-ethyl-3-methyl-6-nitroquinolin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-3-13-12-8(2)6-9-7-10(15(16)17)4-5-11(9)14-12/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
AZZYZPXULIHPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(C=C1C)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Nitroquinolines
Key nitroquinoline derivatives from the literature are compared below:
Table 1: Structural and Physical Properties of Nitroquinoline Derivatives
*Calculated using molecular formula C₁₂H₁₃N₃O₂.
Key Observations:
Substituent Effects on Melting Points :
- Bulky groups (e.g., benzyloxy in NQ1, NQ4) correlate with higher melting points (222–268°C) due to increased molecular rigidity and π-π stacking .
- Ethoxy (NQ15) and acetyl (11c) groups reduce symmetry, lowering melting points compared to bromo-substituted analogs .
Electronic Properties: The nitro group at position 3 (NQ1, NQ4, NQ15) creates an electron-deficient quinoline core, enhancing electrophilic reactivity. Ethynyl (NQ1) and bromo (NQ4) substituents introduce steric hindrance and polarizability, impacting solubility and biological target interactions .
Synthetic Accessibility: NQ1 and NQ4 are synthesized via nucleophilic aromatic substitution in DMF at 100°C, yielding >85% products . The target compound’s ethyl group may require alkylation under similar conditions, though highlights challenges in achieving high yields (39% for N,N,2-trimethylquinolin-6-amine) due to competing side reactions .
Functional Group Variations
- Ethyl vs.
- Nitro Positioning : The 6-nitro group in the target compound may confer distinct electronic effects compared to 3-nitro derivatives (NQ1–NQ16), influencing redox properties and metabolic stability .
Preparation Methods
Skraup Cyclization with Nitro-Substituted Anilines
Starting with 4-nitroaniline , condensation with methyl ethyl ketone under acidic conditions (concentrated sulfuric acid, glycerol) generates 3-methyl-6-nitroquinoline . The nitro group directs cyclization to position 6, while the ketone introduces the methyl group at position 3. This method yields the quinoline core with a hydroxyl group at position 2, necessitating subsequent amination.
Reaction Conditions :
Doebner-Miller Modification for Improved Regioselectivity
The Doebner-Miller variant employs iodine as a catalyst, enhancing regiocontrol. Using 4-nitroaniline and 3-pentanone , this method produces 3-methyl-6-nitroquinolin-2-ol with reduced side products. The hydroxyl group at position 2 is later converted to an amine.
Functionalization of the Quinoline Core
Conversion of Hydroxyl to Amine Group
The hydroxyl group at position 2 is transformed into a primary amine through a two-step process :
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl to a chloride.
-
Amination : Reaction with aqueous ammonia or ethylamine displaces the chloride, yielding 3-methyl-6-nitroquinolin-2-amine .
Optimization Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Chlorination | POCl₃, DMF | 80°C | 85% |
| Amination | NH₃ (aq), EtOH | 100°C | 75% |
Reductive Alkylation for N-Ethylation
The primary amine at position 2 undergoes reductive alkylation with acetaldehyde to introduce the ethyl group. Utilizing Pd/C and ammonium formate in a 2-propanol/water solvent system enables selective alkylation without reducing the nitro group.
Key Parameters :
-
Catalyst: 10% Pd/C (0.1 equiv)
-
Hydrogen donor: Ammonium formate (3 equiv)
-
Solvent: 2-Propanol/H₂O (4:1)
Mechanistic Insight :
The reaction proceeds via imine formation, followed by in situ reduction to the secondary amine. The nitro group remains intact due to mild reducing conditions.
Alternative Pathways: Mannich Reaction and Direct Functionalization
Direct Nitration of Pre-Functionalized Quinolines
An alternative route involves nitrating N-ethyl-3-methylquinolin-2-amine at position 6. Using a nitric acid/sulfuric acid mixture at 0°C introduces the nitro group with high regioselectivity.
Challenges :
-
Nitration may require protecting the amine group to prevent oxidation.
-
Yield reduction (~50%) due to competing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR (400 MHz, CDCl₃) :
δ 8.72 (d, J = 2.4 Hz, 1H, H-5), 8.24 (dd, J = 9.0, 2.4 Hz, 1H, H-7), 7.52 (d, J = 9.0 Hz, 1H, H-8), 3.45 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.89 (s, 3H, C3-CH₃), 1.32 (t, J = 7.2 Hz, 3H, NCH₂CH₃). -
¹³C NMR :
δ 155.2 (C-2), 148.6 (C-6-NO₂), 134.9 (C-3), 128.5–122.1 (aromatic carbons), 45.8 (NCH₂CH₃), 21.4 (C3-CH₃), 12.7 (NCH₂CH₃).
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Skraup + Alkylation | 4 | 45% | High regioselectivity |
| Doebner-Miller + Reductive Alkylation | 3 | 55% | Fewer intermediates |
| Mannich Reaction | 1 | 65% | Single-step functionalization |
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-3-methyl-6-nitroquinolin-2-amine with high purity?
A common method involves alkylation of a quinolin-2-amine precursor using NaH in DMF as a base, followed by reaction with methyl iodide (CH₃I) under controlled temperature (e.g., 40°C). Purification via column chromatography (e.g., hexane/EtOAc gradient) is critical to achieving high purity. Yield optimization may require adjusting stoichiometry and reaction time, as demonstrated in analogous quinoline alkylation procedures .
Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection involves high-resolution diffraction patterns, followed by iterative refinement of atomic coordinates and thermal parameters. Discrepancies in bond lengths or angles should be resolved using Fourier difference maps .
Q. What spectroscopic methods are most effective for characterizing the functional groups in this compound?
- NMR : ¹H/¹³C NMR to identify ethyl, methyl, and aromatic protons.
- IR : Peaks near 1520 cm⁻¹ (nitro group) and 3300 cm⁻¹ (amine N-H stretch).
- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) and fragmentation patterns for structural confirmation. Comparative analysis with structurally related nitroquinoline derivatives (e.g., 3-nitroquinolin-4-amine) can validate assignments .
Advanced Research Questions
Q. How should researchers address discrepancies between computational modeling and experimental spectral data for this compound?
Cross-validate using multiple experimental techniques (e.g., SCXRD, 2D NMR) to resolve ambiguities. Investigate potential tautomerism or solvent effects. For computational models, refine force field parameters or employ higher-level theory (e.g., DFT with dispersion corrections). SHELX refinement tools can help reconcile crystallographic and computational data .
Q. What methodologies are recommended for analyzing potential nitro group reduction pathways in this compound under varying conditions?
Design controlled redox experiments using agents like NaBH₄ or catalytic hydrogenation. Monitor intermediates via HPLC or LC-MS. Kinetic studies under acidic/alkaline conditions can reveal pH-dependent pathways. Reference nitrosamine risk assessment protocols to avoid unintended byproducts (e.g., secondary amine nitrosation) .
Q. How can crystallographic data be utilized to resolve ambiguities in the protonation state of the amine group in this compound?
High-resolution SCXRD (≤1.0 Å) enables precise localization of hydrogen atoms via electron density maps. Compare refinement results with neutron diffraction data if available. SHELXL’s restraints for N-H bond lengths and angles improve model accuracy .
Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets like nAChRs?
- Radioligand Binding Assays : Use tritiated epibatidine or α-bungarotoxin to quantify receptor affinity.
- Molecular Docking : Align the compound’s structure (from SCXRD) with nAChR homology models.
- Functional Assays : Patch-clamp electrophysiology to assess ion channel modulation. These methods align with studies on structurally similar neuroactive quinolines .
Q. How can researchers mitigate the risk of nitrosamine formation during the synthesis or storage of this compound?
- Process Controls : Avoid nitrosating agents (e.g., nitrites) in reaction media.
- Storage : Use antioxidant additives (e.g., BHT) and inert atmospheres.
- Analytical Monitoring : Employ LC-MS/MS to detect trace nitrosamines (e.g., NDMA). Follow guidelines from pharmaceutical risk assessments for amine-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
